molecular formula C11H14N2O2 B10762936 Pheneturide CAS No. 6192-36-5

Pheneturide

Cat. No.: B10762936
CAS No.: 6192-36-5
M. Wt: 206.24 g/mol
InChI Key: AJOQSQHYDOFIOX-UHFFFAOYSA-N
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Description

Pheneturide, also known as phenylethylacetylurea or ethylphenacemide, is an anticonvulsant of the ureide class. It is conceptually formed in the body as a metabolic degradation product from phenobarbital. This compound has been used in the treatment of severe epilepsy, particularly when other less-toxic drugs have failed .

Preparation Methods

Pheneturide can be synthesized through the decarboxylation of phenobarbital. The synthetic route involves the reaction of phenobarbital with a suitable decarboxylating agent under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Pheneturide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Pheneturide has been extensively studied for its anticonvulsant properties. It has been used in research related to:

Mechanism of Action

Pheneturide exerts its effects by inhibiting the metabolism of other anticonvulsants, such as phenytoin, thereby increasing their levels in the body. This inhibition enhances the anticonvulsant activity and helps in controlling seizures. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Pheneturide has a similar profile of anticonvulsant activity and toxicity relative to phenacemide. Both compounds are used in cases of severe epilepsy when other drugs have failed. this compound is unique in its ability to inhibit the metabolism of other anticonvulsants, which can be beneficial in certain clinical scenarios. Similar compounds include:

This compound’s unique properties and its role in enhancing the effects of other anticonvulsants make it a valuable compound in the treatment of severe epilepsy.

Properties

IUPAC Name

N-carbamoyl-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOQSQHYDOFIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020612
Record name Ethylphenylacetylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-49-3, 6192-36-5, 6509-32-6
Record name Pheneturide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-49-3
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Record name Pheneturide [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name l-Pheneturide
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Record name Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)-
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Record name Pheneturide
Source DrugBank
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Record name Ethylphenylacetylurea
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Record name Ethylphenacemide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817
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Record name PHENETURIDE
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